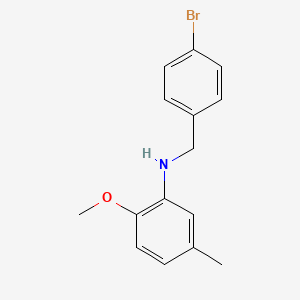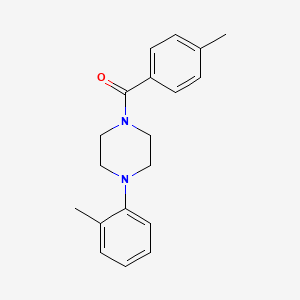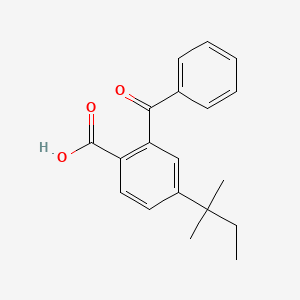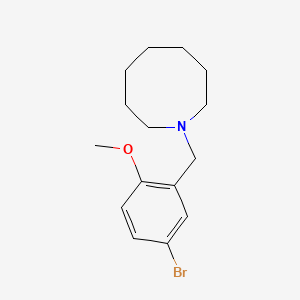
(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine, also known as BAMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAMMA is a derivative of the phenethylamine class of compounds and has been found to exhibit promising pharmacological properties. In
Wirkmechanismus
The exact mechanism of action of (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine is not fully understood. However, it has been suggested that (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine may act as a serotonin and norepinephrine reuptake inhibitor, similar to traditional antidepressant medications. (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has also been found to interact with the sigma-1 receptor, which is involved in various cellular processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects:
(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as serotonin and norepinephrine, in the brain, which may contribute to its antidepressant and anxiolytic effects. (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine in lab experiments is its low toxicity and high bioavailability. (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has been found to be well-tolerated in animal studies, with no significant adverse effects observed. However, one of the limitations of using (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine. One area of research could focus on the development of more potent and selective (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine analogs with improved pharmacological properties. Another area of research could focus on the use of (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine and its potential therapeutic applications.
Synthesemethoden
(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized through a simple two-step process. The first step involves the reaction of 4-bromobenzaldehyde with 2-methoxy-5-methylphenylamine in the presence of a base, such as potassium carbonate, to form an intermediate imine. The second step involves the reduction of the imine intermediate using a reducing agent, such as sodium borohydride, to yield (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine.
Wissenschaftliche Forschungsanwendungen
(4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological properties, including antidepressant, anxiolytic, and analgesic effects. (4-bromobenzyl)(2-methoxy-5-methylphenyl)amine has also been found to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases and chronic pain.
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methoxy-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-3-8-15(18-2)14(9-11)17-10-12-4-6-13(16)7-5-12/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGZWEXWIKHANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)


![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)
![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)
![(4-phenylcyclohexyl)[2-(1-piperidinyl)ethyl]amine](/img/structure/B5725884.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)
![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)

